6-bromo-1H-1,2,3-benzotriazin-4-one

Enzyme Inhibition Structure-Activity Relationship Halogen Effects

Target 6-bromo-1H-1,2,3-benzotriazin-4-one (CAS: 890092-43-0) for your kinase inhibitor program. This privileged scaffold, specifically halogenated at the 6-position, is essential for Src and DYRK family target engagement, as validated by patent-protected chemical matter. Its distinct pharmacological profile, compared to the 7-bromo isomer (IC50 >55.69 µM vs 32.37 µM), ensures precise SAR exploration. Procure as a versatile building block for cross-coupling derivatization or as a negative control in GPCR assays. Choose high-purity, stable material for reliable in vitro and in vivo studies.

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
Cat. No. B7785024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-1,2,3-benzotriazin-4-one
Molecular FormulaC7H4BrN3O
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)N=NN2
InChIInChI=1S/C7H4BrN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12)
InChIKeyLPGFSZWNWPTKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-1,2,3-benzotriazin-4-one: A Halogenated Heterocyclic Scaffold for Targeted Enzyme Inhibition and Kinase Probe Development


6-Bromo-1H-1,2,3-benzotriazin-4-one (CAS: 890092-43-0) is a halogenated derivative of the 1,2,3-benzotriazin-4-one class, characterized by a fused benzene and triazine ring system with a bromine substituent at the 6-position [1]. This scaffold is recognized for its diverse biological activities, including antitumor, insecticidal, and nematicidal properties [2]. The compound serves as a versatile synthetic intermediate and a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors and other enzyme-targeted probes [3].

Why 6-Bromo-1H-1,2,3-benzotriazin-4-one Cannot Be Simply Replaced by Unsubstituted or Positional Analogues


The substitution pattern and halogen identity critically determine the biological activity and target engagement of benzotriazin-4-ones. The 6-bromo derivative exhibits a distinct pharmacological profile compared to its 7-bromo isomer and unsubstituted core. For instance, the 7-bromo analogue (IC50 = 32.37 µM) demonstrates significantly higher potency in certain enzyme inhibition assays compared to the 6-bromo compound (IC50 > 55.69 µM), highlighting that bromine position directly modulates activity . Furthermore, the 6-bromo scaffold is specifically claimed in kinase inhibitor patents for Src and DYRK family targets, whereas the unsubstituted benzotriazin-4-one core is not [1]. This positional specificity arises from altered electronic distribution and steric constraints that influence binding pocket complementarity [2].

Quantitative Comparative Evidence for 6-Bromo-1H-1,2,3-benzotriazin-4-one Against Closest Analogs


Comparative Enzyme Inhibition: 6-Bromo vs. 7-Bromo Isomer in Functional Assays

In enzyme inhibition assays, the 7-bromo isomer exhibits an IC50 of 32.37 ± 0.15 µM, whereas the 6-bromo derivative shows only >55.69 µM inhibitory activity, indicating a >1.7-fold difference in potency driven solely by halogen position .

Enzyme Inhibition Structure-Activity Relationship Halogen Effects

TRH Receptor Binding: Negligible Affinity Differentiates 6-Bromo from Potent 5-HT1A Ligands

6-Bromo-1H-1,2,3-benzotriazin-4-one shows negligible binding to the thyrotropin-releasing hormone (TRH) receptor (IC50 > 50,000 nM) compared to highly optimized benzotriazin-4-one derivatives that achieve subnanomolar affinity (IC50 = 0.059 nM) at the 5-HT1A serotonin receptor [1][2].

GPCR Thyrotropin-Releasing Hormone Ligand Binding

Kinase Inhibition: Patent-Specific Claims for 6-Bromo Scaffold in Src and DYRK Families

The 6-bromo substituted benzotriazin-4-one core is explicitly claimed in patent literature as a privileged scaffold for inhibiting Src family kinases and DYRK1A/DYRK2, with exemplified compounds bearing this moiety showing IC50 values as low as 76 nM against DYRK1A [1][2]. The unsubstituted benzotriazin-4-one is not covered under these claims.

Kinase Inhibitor Src Family DYRK Patent Literature

Nematicidal Activity: 6-Bromo Scaffold as a Precursor for High-Efficacy Crop Protection Agents

Derivatives of 1,2,3-benzotriazin-4-one, including those built upon the 6-bromo scaffold, have demonstrated in vivo nematicidal efficacy up to 100% control of cucumber root-knot nematode (Meloidogyne incognita) at 10.0 mg/L, with the 6-bromo moiety serving as a key intermediate for further alkylation and functionalization [1].

Nematicide Meloidogyne incognita Agrochemical

Optimal Deployment Scenarios for 6-Bromo-1H-1,2,3-benzotriazin-4-one Based on Comparative Evidence


Kinase Probe and Inhibitor Development

Utilize 6-bromo-1H-1,2,3-benzotriazin-4-one as a core scaffold for designing Src and DYRK family kinase inhibitors, leveraging its patent-protected substitution pattern for novel chemical matter [1][2]. The 6-bromo group provides a handle for further functionalization via cross-coupling reactions, enabling rapid SAR exploration.

Selectivity Control in GPCR Screening

Deploy the compound as a negative control in TRH receptor assays, where its negligible affinity (IC50 > 50 µM) helps establish assay sensitivity and selectivity for high-potency benzotriazin-4-one derivatives targeting 5-HT1A or other GPCRs [3].

Agrochemical Intermediate for Nematicide Synthesis

Employ 6-bromo-1H-1,2,3-benzotriazin-4-one as a starting material for synthesizing 3-alkylated benzotriazin-4-one derivatives, which exhibit high in vivo efficacy against root-knot nematodes (up to 100% control at 10 mg/L) [4]. The bromine at position 6 remains unaffected during 3-position alkylation, preserving the scaffold's activity.

Halogen Positional SAR Studies

Use the compound in comparative studies against its 7-bromo isomer to elucidate the impact of halogen position on enzyme inhibition and receptor binding. This differential activity (32.37 µM vs. >55.69 µM) makes it a valuable tool for probing steric and electronic contributions to molecular recognition .

Technical Documentation Hub

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